![molecular formula C9H11NO B15342878 4-methyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B15342878.png)
4-methyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2H-Pyrano[3,2-c]pyridine,3,4-dihydro-4-methyl-(9CI) involves several routes. One common method is the annulation of the pyran ring to an existing pyridine ring. This can be achieved through intramolecular cyclization reactions involving O-nucleophilic centers . For example, the cyclization of 1,5-dicarbonyl compounds containing the pyridine ring can be used to form the pyrano[3,2-c]pyridine structure . Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
2H-Pyrano[3,2-c]pyridine,3,4-dihydro-4-methyl-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include trifluoroacetic acid, p-toluenesulfonic acid, and acetic anhydride . Major products formed from these reactions include tetrahydropyran derivatives and pyranoquinolin-2,5-dione derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various heterocyclic compounds with potential pharmacological applications. It is also involved in organic synthesis methodologies such as olefin metathesis and double bond migration sequences to produce cyclic enol ethers. Additionally, derivatives of this compound are explored for their biomedical applications, particularly in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2H-Pyrano[3,2-c]pyridine,3,4-dihydro-4-methyl-(9CI) involves interactions with specific molecular targets and pathways. The presence of the pyrano ring contributes to its unique properties and reactivity, allowing it to interact with various enzymes and receptors . These interactions can lead to the modulation of biological pathways, making it a valuable compound in drug discovery and development .
Comparison with Similar Compounds
2H-Pyrano[3,2-c]pyridine,3,4-dihydro-4-methyl-(9CI) can be compared with other similar compounds such as 3,4-dihydro-2H-pyrano[3,2-b]pyridine and 5-methyl-1H-pyrazolo[3,4-c]pyridine . These compounds share similar structural features but differ in their reactivity and applications. The unique combination of the pyridine and pyran rings in 2H-Pyrano[3,2-c]pyridine,3,4-dihydro-4-methyl-(9CI) gives it distinct properties that make it valuable in various scientific research fields .
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
4-methyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine |
InChI |
InChI=1S/C9H11NO/c1-7-3-5-11-9-2-4-10-6-8(7)9/h2,4,6-7H,3,5H2,1H3 |
InChI Key |
HXPZXGXPGVRZIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC2=C1C=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


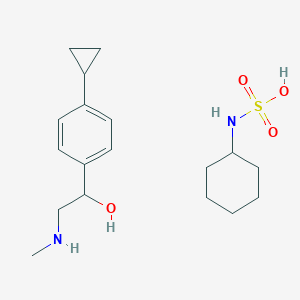

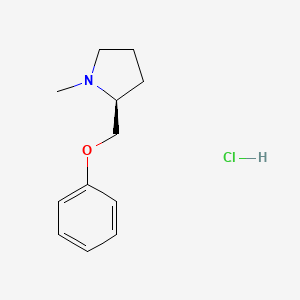
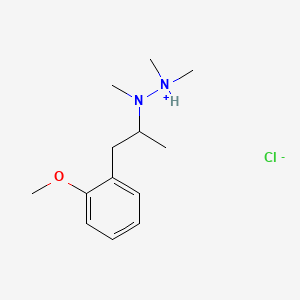
![S-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl] ethanethioate](/img/structure/B15342823.png)
![2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carbaldehyde](/img/structure/B15342829.png)
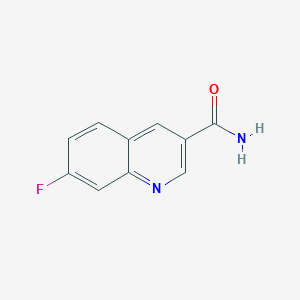
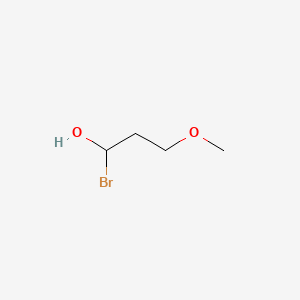

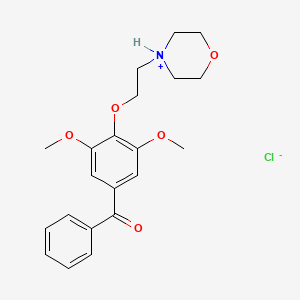

![4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzonitrile](/img/structure/B15342865.png)


